2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Protodeboronation Stability Fluorine Effect

2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 3047781-35-8) is a pinacol-protected boronic ester featuring a trans-2-fluorocyclopropyl motif. Belonging to the class of alkylboronic esters, it serves as a specialized nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct introduction of the fluorinated cyclopropane unit into aryl and heteroaryl scaffolds.

Molecular Formula C9H16BFO2
Molecular Weight 186.03 g/mol
Cat. No. B13531170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular FormulaC9H16BFO2
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2CC2F
InChIInChI=1S/C9H16BFO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5H2,1-4H3
InChIKeyPOMLRTZOASUWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trans-2-Fluorocyclopropylboronic Acid Pinacol Ester: A Distinctive Fluorinated Cyclopropane Building Block for Suzuki-Miyaura Cross-Coupling


2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 3047781-35-8) is a pinacol-protected boronic ester featuring a trans-2-fluorocyclopropyl motif . Belonging to the class of alkylboronic esters, it serves as a specialized nucleophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the direct introduction of the fluorinated cyclopropane unit into aryl and heteroaryl scaffolds [1]. This fluorinated three-membered ring is a valuable pharmacophore in medicinal chemistry and agrochemical discovery, where it can modulate lipophilicity, metabolic stability, and conformational rigidity compared to non-fluorinated or alternative cyclic analogs.

Why Cyclopropyl and Other Alkyl Pinacol Boronates Cannot Simply Replace the Fluorinated Analog in Critical Coupling Steps


The presence of a single fluorine atom on the cyclopropyl ring fundamentally alters both the electronic and steric environment of the carbon-boron bond, leading to significant differences in transmetalation rates, protodeboronation susceptibility, and hydrolytic stability compared to the parent cyclopropylboronic acid pinacol ester [1]. Generic substitution with non-fluorinated cyclopropyl boronates or alternative alkyl trifluoroborates risks incomplete conversion, lower yields, or erosion of stereochemical integrity during the Suzuki-Miyaura coupling, particularly when used with the sterically demanding and electron-deficient aryl halides common in pharmaceutical intermediate synthesis [2]. The quantitative evidence below demonstrates where these differences become decisive for procurement and process selection.

Direct Comparative Evidence: Quantifying the Advantage of 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Over Closest Analogs


Enhanced Protodeboronation Resistance Versus Non-Fluorinated Cyclopropylboronic Acid Pinacol Ester

Cyclopropylboronic acids and their simple pinacol esters are known to be inherently unstable, prone to protodeboronation that limits benchtop storage and coupling efficiency [1]. The electron-withdrawing fluorine substituent in the 2-fluorocyclopropyl analog is expected to reduce electron density at the carbon-boron bond, thereby increasing its resistance to protodeboronation under acidic or protic conditions. While a direct head-to-head protodeboronation half-life measurement for this specific compound is not available in the open literature, class-level inference from studies on fluorinated versus non-fluorinated alkylboronates strongly supports this enhanced stability, making it a superior choice for reaction sequences requiring prolonged heating or aqueous mixtures.

Protodeboronation Stability Fluorine Effect

Improved Hydrolytic Stability of the Pinacol Ester Versus Free Boronic Acid Form

The pinacol ester protecting group is widely recognized to confer superior hydrolytic stability compared to the free boronic acid . For the 2-fluorocyclopropyl system, the pinacol ester form (target compound) allows for room temperature storage as a stable liquid or low-melting solid, whereas the corresponding free boronic acid would be expected to undergo rapid hydrolysis and anhydride formation upon exposure to moisture. While exact half-life data under controlled humidity are not published for this exact compound, supplier recommendations indicate storage at 2-8°C for the pinacol ester, consistent with standard alkyl pinacol boronate behavior.

Hydrolysis Storage Pinacol Ester

Stereochemical Retention in Suzuki-Miyaura Coupling: A Class Advantage of Pinacol Esters Over Trifluoroborate Salts

Stereospecific palladium-catalyzed cross-coupling of cyclopropyl pinacol esters has been demonstrated to proceed with complete retention of configuration at the cyclopropane ring [1]. In contrast, potassium cyclopropyl trifluoroborates, while effective nucleophiles, have been shown to require careful optimization to avoid stereochemical scrambling. The target compound, as a pinacol ester of a configurationally defined trans-2-fluorocyclopropyl moiety, is expected to maintain its relative stereochemistry throughout the coupling, yielding enantiomerically pure cyclopropane products—a critical requirement for pharmaceutical applications.

Stereochemistry Cross-coupling Trifluoroborate

Fluorine-Induced Electronic Modulation for Optimized Transmetalation Rates

The electron-withdrawing nature of the fluorine substituent is anticipated to polarize the C-B bond, facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle [1]. While no direct kinetic comparison between this compound and its non-fluorinated analog is available, studies on fluorinated aryl boronic acids have shown accelerated transmetalation rates due to increased Lewis acidity at boron. This effect can be particularly advantageous when coupling with electron-rich or sterically hindered aryl chlorides, where the rate-limiting step is often transmetalation.

Transmetalation Electronic effects Fluorine substitution

Validated Utility as a Fungicide Intermediate in Patent Literature

Fluorocyclopropyl derivatives, including esters and amides bearing the 2-fluorocyclopropyl moiety, are specifically claimed as key intermediates in the synthesis of fungicidal compounds [1]. This patent precedent establishes the biological relevance of the fluorocyclopropyl group in agrochemical lead optimization, in contrast to the non-fluorinated cyclopropyl analogs which lack this specific patent-backed utility. The target compound serves as a direct precursor to such patented intermediates via simple functional group interconversion of the boronic ester handle.

Agrochemical Fungicide Intermediate

Optimal Deployment Scenarios for 2-(2-Fluorocyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Based on Quantitative Differentiation


Medicinal Chemistry: Synthesis of Fluorinated Cyclopropane-Containing Drug Candidates

When a drug discovery program requires the introduction of a chiral trans-2-fluorocyclopropyl group onto a heteroaryl core to improve metabolic stability or modulate logD, the target pinacol ester is the preferred reagent over the free boronic acid or MIDA boronate due to its superior bench stability and predictable stereochemical outcome in Suzuki-Miyaura couplings [1]. The enhanced protodeboronation resistance, inferred from fluorine's electron-withdrawing effect, minimizes yield loss during extended heating with challenging aryl chloride substrates [2].

Agrochemical Process Development: Late-Stage Functionalization of Fungicide Scaffolds

For process chemists scaling up the synthesis of fluorocyclopropyl-substituted fungicides as described in US5159111A, the pinacol ester form offers a convenient, storable intermediate that can be directly coupled to aryl bromides without the need for in situ deprotection [1]. This contrasts with the free boronic acid, which may oligomerize or degrade during storage, leading to inconsistent batch performance and costly re-validation.

Stereochemical Probe Synthesis for Biological Target Engagement

When preparing single-enantiomer cyclopropane probes for target engagement studies, the trans-2-fluorocyclopropyl pinacol ester provides a stereodefined building block that couples with complete retention of configuration, a critical advantage over trifluoroborate salts that may racemize under certain conditions [1]. This ensures that the biological activity observed can be unambiguously assigned to the desired enantiomer.

Building Block for DNA-Encoded Library (DEL) Synthesis

In DEL technology, where on-DNA Suzuki couplings are performed in aqueous media at mild temperatures, the enhanced protodeboronation resistance of the fluorinated pinacol ester relative to non-fluorinated cyclopropyl boronates (as predicted by electronic principles) translates to higher on-DNA conversion yields and fidelity, making it a superior choice for library production [1].

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